2-(4-bromophenoxy)-N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]acetamide
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Overview
Description
2-(4-bromophenoxy)-N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]acetamide is an organic compound with a complex structure that includes bromophenoxy, dimethylphenyl, and benzoxazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-bromophenol with an appropriate acylating agent to form 4-bromophenoxyacetyl chloride. This intermediate is then reacted with 2-(2,4-dimethylphenyl)-1,3-benzoxazole in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenoxy)-N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The bromophenoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The compound can be reduced under specific conditions to modify the bromophenoxy group.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while substitution reactions can produce various substituted phenoxy compounds.
Scientific Research Applications
2-(4-bromophenoxy)-N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]acetamide involves its interaction with specific molecular targets. The bromophenoxy group may interact with enzymes or receptors, while the benzoxazole moiety could be involved in binding to DNA or proteins. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-bromophenoxyacetic acid: Similar in structure but with an acetic acid moiety instead of the benzoxazole group.
2-(4-bromophenoxy)tetrahydropyran: Contains a tetrahydropyran ring instead of the benzoxazole group.
2-(4-bromophenoxy)-2-methylpropionamide: Similar but with a propionamide group.
Uniqueness
2-(4-bromophenoxy)-N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]acetamide is unique due to its combination of bromophenoxy, dimethylphenyl, and benzoxazolyl groups, which confer specific chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C23H19BrN2O3 |
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Molecular Weight |
451.3 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]acetamide |
InChI |
InChI=1S/C23H19BrN2O3/c1-14-3-9-19(15(2)11-14)23-26-20-12-17(6-10-21(20)29-23)25-22(27)13-28-18-7-4-16(24)5-8-18/h3-12H,13H2,1-2H3,(H,25,27) |
InChI Key |
XHSVSWDOFBNGNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)COC4=CC=C(C=C4)Br)C |
Origin of Product |
United States |
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